molecular formula C16H19N2+ B3141621 N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline CAS No. 48174-78-3

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline

Cat. No.: B3141621
CAS No.: 48174-78-3
M. Wt: 239.33 g/mol
InChI Key: WVKVDDALQQZUGC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline is a chemical compound known for its unique structure and properties. It is often used in various scientific research fields due to its specific reactivity and interaction with other molecules. The compound is characterized by the presence of a dimethylamino group attached to an aniline ring, which is further connected to a pyridinium ion through an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-vinylpyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product is of high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce the corresponding pyridine derivative .

Scientific Research Applications

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity. The ethenyl linkage allows for conjugation with other molecules, enhancing its reactivity and specificity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline chloride
  • N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
  • This compound iodide

Uniqueness

This compound is unique due to its specific structural features, such as the dimethylamino group and the ethenyl linkage to the pyridinium ion. These features confer distinct reactivity and interaction profiles compared to similar compounds. The presence of the pyridinium ion also enhances its solubility in aqueous environments, making it more versatile for various applications .

Properties

IUPAC Name

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15/h4-13H,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKVDDALQQZUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044505
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48174-78-3
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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